molecular formula C10H12O3 B1664614 4-Isopropoxybenzoic acid CAS No. 13205-46-4

4-Isopropoxybenzoic acid

Cat. No.: B1664614
CAS No.: 13205-46-4
M. Wt: 180.2 g/mol
InChI Key: ZVERWTXKKWSSHH-UHFFFAOYSA-N
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Description

4-Isopropoxybenzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by an isopropoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

4-Isopropoxybenzoic acid is an aromatic carboxylic acid organic compound It’s known to be used as a synthetic intermediate in organic synthesis, such as pesticides .

Mode of Action

As a synthetic intermediate in organic synthesis, it likely interacts with its targets to initiate or facilitate certain chemical reactions .

Biochemical Pathways

As a synthetic intermediate in the production of certain pesticides , it may influence the biochemical pathways related to the mode of action of these pesticides.

Pharmacokinetics

It’s worth noting that the compound is insoluble in water , which could impact its bioavailability and distribution in an organism.

Result of Action

As a synthetic intermediate, its primary role is likely in the synthesis of other compounds, such as pesticides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its insolubility in water could affect its distribution and efficacy in aqueous environments. Additionally, thermal decomposition of the compound can lead to the release of irritating gases and vapors , which could be influenced by environmental temperature.

Preparation Methods

4-Isopropoxybenzoic acid can be synthesized through several methods:

Industrial production methods typically involve these reactions on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

4-Isopropoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the isopropoxy group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Isopropoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: This compound is used as a preservative and industrial fungicide

Comparison with Similar Compounds

4-Isopropoxybenzoic acid can be compared with other similar compounds, such as:

    4-Methoxybenzoic acid: Similar structure but with a methoxy group instead of an isopropoxy group.

    4-Ethoxybenzoic acid: Contains an ethoxy group instead of an isopropoxy group.

    4-Butoxybenzoic acid: Features a butoxy group in place of the isopropoxy group.

The uniqueness of this compound lies in its specific isopropoxy group, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVERWTXKKWSSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157323
Record name 4-Isopropoxybenzoic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13205-46-4
Record name 4-(1-Methylethoxy)benzoic acid
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Record name 4-Isopropoxybenzoic acid
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Record name 13205-46-4
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Record name 4-Isopropoxybenzoic acid
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Record name 4-isopropoxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 4-Isopropoxybenzoic acid relate to its antituberculotic activity?

A: Research suggests that the antituberculotic activity of 4-alkoxybenzoic acids, including this compound, is influenced by their lipophilicity. [] As the length of the alkyl chain in the alkoxy group increases, so does the lipophilicity of the compound. This enhanced lipophilicity correlates with higher antimycobacterial activity, potentially due to improved penetration of the bacterial cell wall.

Q2: Can you elaborate on the metabolic fate of this compound in biological systems, particularly in the context of fungal degradation?

A: Studies using the lignin-degrading fungus Polyporus dichrous provide insights into the biodegradation of 4-alkoxybenzoic acids. [, ] The fungus demonstrates a relatively non-specific mechanism for oxygenating 4-alkoxyl groups in these compounds. For instance, 3-ethoxy-4-isopropoxybenzoic acid, a close analog of this compound, undergoes both dealkylation and hydroxylation at the 4-alkoxy position. [, ] This suggests that this compound might undergo similar metabolic transformations, potentially leading to the formation of 4-hydroxybenzoic acid and other hydroxylated derivatives.

Q3: this compound serves as a key intermediate in the synthesis of GSK923295, a CENP-E inhibitor. How does the this compound moiety contribute to the overall structure and potentially the activity of GSK923295?

A: While the provided research doesn't explicitly detail the binding interactions of GSK923295, it highlights this compound as a starting point for developing this potent CENP-E inhibitor. [] This suggests that the this compound moiety likely contributes to the overall physicochemical properties of GSK923295, potentially influencing its solubility, pharmacokinetic profile, and interactions with the target protein. Further research is needed to fully elucidate the specific contributions of this moiety to GSK923295's activity.

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